![molecular formula C17H20N2O4S B6081928 2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6081928.png)
2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
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Overview
Description
2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core substituted with an acetylphenoxy group, ethoxyethylsulfanyl chain, and a methyl group, making it an interesting subject for research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Acetylphenoxy Group: This step involves the reaction of the pyrimidinone core with 4-acetylphenol in the presence of a suitable base, such as potassium carbonate, to form the acetylphenoxy derivative.
Attachment of the Ethoxyethylsulfanyl Chain: The ethoxyethylsulfanyl chain can be introduced via nucleophilic substitution reactions using ethoxyethylthiol and an appropriate leaving group on the pyrimidinone core.
Final Methylation: The final step involves the methylation of the pyrimidinone core using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of ketones to alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole: This compound shares a similar ethoxy-phenoxy-ethylsulfanyl structure but has a benzooxazole core instead of a pyrimidinone core.
Methyl 2-(4-acetylphenoxy)acetate: This compound contains the acetylphenoxy group but lacks the pyrimidinone and ethoxyethylsulfanyl components.
Uniqueness
2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is unique due to its combination of a pyrimidinone core with an acetylphenoxy group and an ethoxyethylsulfanyl chain. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[2-[2-(4-acetylphenoxy)ethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-11-16(21)19-17(18-12)24-10-9-22-7-8-23-15-5-3-14(4-6-15)13(2)20/h3-6,11H,7-10H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHDHNFFYUVDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOCCOC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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